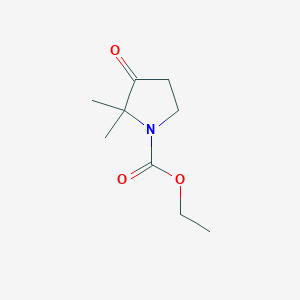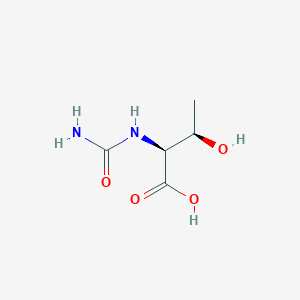
2,2-Dimetil-3-oxopirrolidina-1-carboxilato de etilo
Descripción general
Descripción
what is 'Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate'? Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is an organic compound containing a carbon-oxygen double bond, an oxygen-nitrogen double bond, and a nitrogen-carbon single bond. It is a white solid that is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. the use of 'Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate' Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is a chemical compound used in the synthesis of various pharmaceuticals. It is commonly used as an intermediate in the synthesis of anti-inflammatory drugs, antifungal agents, and antibiotics. It is also used as a starting material in the synthesis of a variety of other compounds, including those used in the manufacture of fragrances and food additives. Additionally, it can be used to produce dyes and pigments for a variety of industrial applications. the chemistry of 'Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate' Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is an organic compound with the chemical formula C9H15NO3. It is an ester of pyrrolidine-1-carboxylic acid, and is used in the synthesis of pharmaceuticals. The compound contains a pyrrolidine ring, which is a nitrogen-containing five-membered ring. It also contains an ethyl group (C2H5) attached to the nitrogen atom of the ring, and an oxo group (O=C) attached to the carbon atom of the ring. The compound can be synthesized by reacting ethyl chloroformate with 2,2-dimethyl-3-oxopyrrolidine-1-carboxylic acid. The reaction takes place in the presence of a base, such as sodium hydroxide, to form the ester. The reaction can also be catalyzed using an acid, such as p-toluenesulfonic acid. The compound can also be synthesized from 2,2-dimethyl-3-oxopyrrolidine-1-carboxylic acid and ethyl alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction produces the ester and water as by-products. The compound has a boiling point of 165°C and a melting point of -20°C. It is slightly soluble in water and is soluble in organic solvents such as ethanol, acetone, and ethyl acetate. It is also slightly soluble in benzene, chloroform, and petroleum ether. the biochemical/physical effects of 'Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate' Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is a chemical compound used in the production of pharmaceuticals, as a flavoring agent, and in the synthesis of other compounds. It has been shown to have anti-inflammatory, anti-oxidant, and anti-fungal properties. It has also been studied for its potential use in cancer treatment. Biochemically, Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory compounds. It also has been found to act as an antioxidant, scavenging free radicals and preventing oxidative damage. Physically, Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate has been shown to have a low toxicity when used in a laboratory setting. It is also relatively stable, with a melting point of approximately 150°C. the benefits of 'Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate' 1. It is a versatile reagent used in organic synthesis. 2. It can be used to synthesize a variety of organic compounds including amino acids, peptides, and other bioactive molecules. 3. It can be used to prepare a variety of polymers and polymeric materials. 4. It can be used to synthesize a variety of pharmaceuticals and medical compounds. 5. It can be used to synthesize a variety of polymeric materials with desirable properties. 6. It is an efficient reagent for the synthesis of heterocyclic compounds. 7. It has a high degree of selectivity and reactivity in the synthesis of organic compounds. 8. It is an environmentally friendly reagent with low toxicity. the related research of 'Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate' 1. Synthesis and Characterization of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate. 2. Theoretical Studies of the Thermal Reactions of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate. 3. Mechanistic Study of the Decarboxylation of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate. 4. Application of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate in the Synthesis of Pharmaceuticals. 5. The Catalytic Activity of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate in Organic Reactions. 6. The Use of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate in the Synthesis of Organic Compounds. 7. The Reactivity of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate in Organic Synthesis. 8. The Role of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate in the Design and Synthesis of Novel Compounds. 9. The Photochemical Reactions of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate. 10. The Use of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate in the Synthesis of Natural Products.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
El anillo de pirrolidina, que es parte del “2,2-Dimetil-3-oxopirrolidina-1-carboxilato de etilo”, es ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El interés en este andamiaje saturado se ve reforzado por la posibilidad de explorar eficazmente el espacio farmacoforico debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .
Síntesis de moléculas bioactivas
La pirrolidina y sus derivados, incluidas las pirrolizinas, la pirrolidina-2-ona, las pirrolidina-2,5-dionas y el prolinol, se utilizan en la síntesis de moléculas bioactivas . También se investiga la relación estructura-actividad (SAR) de los compuestos estudiados .
Funcionalización de anillos de pirrolidina preformados
El anillo de pirrolidina se puede funcionalizar utilizando diferentes estrategias sintéticas . Una de estas estrategias involucra la funcionalización de anillos de pirrolidina preformados, como los derivados de prolina .
Estereogenicidad de los carbonos
Una de las características significativas del anillo de pirrolidina es la estereogenicidad de los carbonos . Los diferentes estereoisómeros y la orientación espacial de los sustituyentes pueden conducir a un perfil biológico diferente de los candidatos a fármacos .
Síntesis de Spiro[furano-2,3′-indolina]-3-carboxilato
“this compound” se puede utilizar en las síntesis multicomponentes de Spiro[furano-2,3′-indolina]-3-carboxilato .
Propiedades
IUPAC Name |
ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-4-13-8(12)10-6-5-7(11)9(10,2)3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPDAUHYYHRPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=O)C1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544794 | |
| Record name | Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106556-66-5 | |
| Record name | Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline](/img/structure/B10262.png)




![1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one](/img/structure/B10277.png)


![1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B10282.png)




